ITMN-4077

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

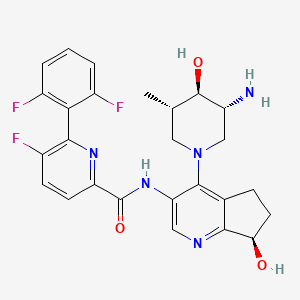

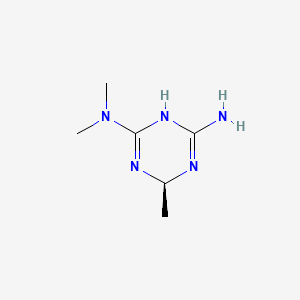

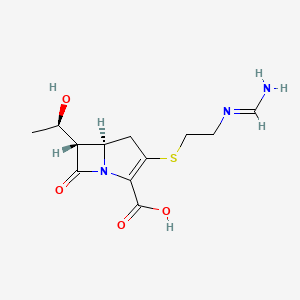

ITMN-4077 is a macrocyclic inhibitor against Hepatitis C Virus (HCV) NS3 protease . It is used for research purposes and not for human use .

Molecular Structure Analysis

The chemical formula of ITMN-4077 is C26H40N4O8S . Its exact mass is 568.2567 and its molecular weight is 568.686 . The detailed molecular structure is not provided in the search results.Aplicaciones Científicas De Investigación

Hepatitis C Virus (HCV) Research

ITMN-4077 is a macrocyclic inhibitor against the Hepatitis C Virus (HCV) NS3 protease . The NS3 protease is an enzyme that plays a crucial role in the lifecycle of the HCV, and inhibiting this enzyme can prevent the virus from replicating.

Mechanism of Action: ITMN-4077 works by inhibiting the HCV NS3 protease, an enzyme that the virus uses to cleave its own proteins into functional units. By inhibiting this enzyme, ITMN-4077 prevents the virus from properly processing its proteins, which in turn prevents the virus from replicating .

Experimental Procedures: In experimental procedures, ITMN-4077 is typically dissolved in DMSO to create a stock solution, which can then be diluted as needed for the experiment . The compound has a molecular weight of 568.68 and a formula of C26H40N4O8S .

Technical Details: The EC50 of ITMN-4077, which is the concentration of the compound that gives half-maximal response, is 2131 nM . This indicates the potency of ITMN-4077 in inhibiting the HCV NS3 protease.

Mecanismo De Acción

Target of Action

ITMN-4077 is a macrocyclic inhibitor that primarily targets the Hepatitis C Virus (HCV) NS3 protease . The NS3 protease plays a crucial role in the lifecycle of the HCV, making it an attractive target for antiviral drugs.

Mode of Action

ITMN-4077 interacts with the HCV NS3 protease, inhibiting its activity . The inhibition of the NS3 protease disrupts the replication of the HCV, thereby reducing the viral load in the body.

Biochemical Pathways

The NS3 protease is involved in the processing of the HCV polyprotein, a critical step in the replication of the virus. By inhibiting the NS3 protease, ITMN-4077 disrupts this process, preventing the production of new virus particles .

Result of Action

The primary result of ITMN-4077’s action is the reduction of the HCV viral load in the body. By inhibiting the NS3 protease, ITMN-4077 prevents the replication of the virus, leading to a decrease in the number of virus particles .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34)/b9-7-/t16-,17-,19+,20+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGKXZHTCMUVEE-JXUUZEIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 58798563 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)

![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)